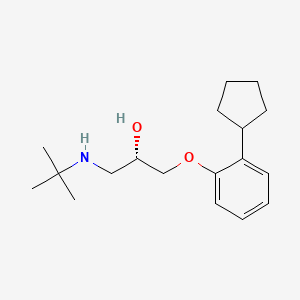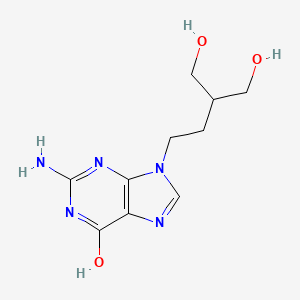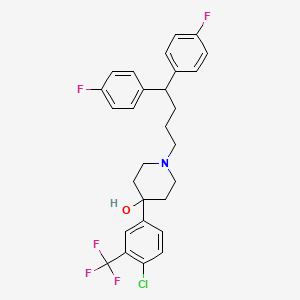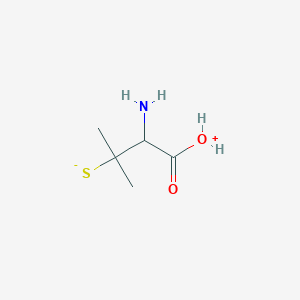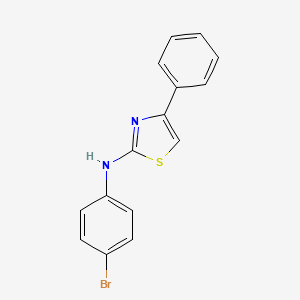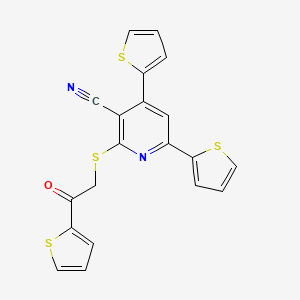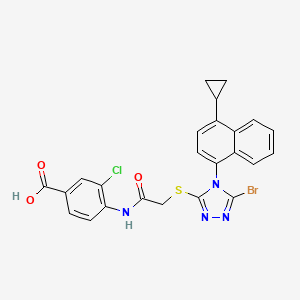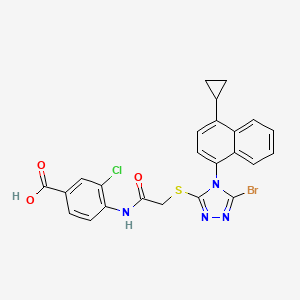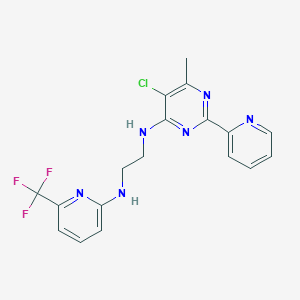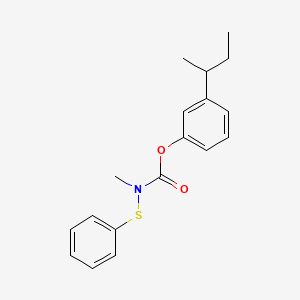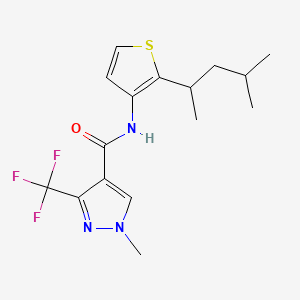
Penthiopyrad
Vue d'ensemble
Description
Le Penthiopyrad est un fongicide carboxamide reconnu pour son activité à large spectre contre divers agents pathogènes des plantes. Il est particulièrement efficace pour lutter contre les maladies foliaires et transmises par le sol. La structure chimique du composé est définie comme étant (RS)-N-[2-(1,3-diméthylbutyl)-3-thiényl]-1-méthyl-3-(trifluorométhyl) pyrazole-4-carboxamide . Le this compound agit en inhibant la fonction mitochondriale, ciblant spécifiquement l'enzyme succinate déshydrogénase dans la chaîne de transport d'électrons respiratoire .
Applications De Recherche Scientifique
Penthiopyrad has a wide range of applications in scientific research, particularly in the fields of agriculture, environmental science, and food safety.
Agriculture: this compound is extensively used as a fungicide to control diseases in crops such as tomatoes, cucumbers, and eggplants. It is effective against a variety of pathogens, including those causing rust and leaf spot diseases .
Environmental Science: Research has focused on the degradation pathways of this compound in natural environments, particularly its behavior in soil and water systems. Studies have shown that this compound can be degraded by environmental factors such as temperature, pH, and the presence of humic acids .
Food Safety: this compound residues in food products have been a subject of study, with various methods developed to reduce its presence in edible vegetables. Techniques such as soaking, peeling, and thermal treatments have been shown to effectively reduce this compound residues in tomatoes and cucumbers .
Mécanisme D'action
Target of Action
Penthiopyrad is a succinate dehydrogenase inhibitor (SDHI) fungicide . Its primary target is the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial respiratory complex II . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, both of which are essential for energy production in cells .
Mode of Action
This compound inhibits the SDH enzyme by binding to it, thereby blocking the electron transfer from succinate to ubiquinone . This inhibition disrupts the normal functioning of the mitochondrial respiratory complex II, leading to a decrease in ATP production . The disruption of energy production in fungal cells results in their death, providing the fungicidal action of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiratory pathway. By inhibiting the SDH enzyme, this compound disrupts the tricarboxylic acid cycle and the electron transport chain, both of which are vital for energy production in cells . The downstream effect of this disruption is a significant decrease in ATP content within the fungal cells .
Pharmacokinetics
It’s known that this compound is used as a spray for the control or suppression of many important plant diseases , suggesting that it is likely absorbed through the surface of the fungi and distributed throughout the fungal cells.
Result of Action
The inhibition of the SDH enzyme by this compound leads to a decrease in ATP production, causing energy deprivation in fungal cells . This results in the distortion of mycelia and an increase in cell membrane permeability . Furthermore, this compound significantly inhibits conidia germination and appressorium formation on plant leaves . The overall result is the death of the fungal cells and the effective management of fungal diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a warm environment, low pH, and co-existing humic acid are beneficial to the degradation of this compound in the δ-MnO2 system . On the other hand, co-existing metal cations inhibit this compound degradation . These factors can potentially influence the action, efficacy, and stability of this compound in natural environments .
Analyse Biochimique
Biochemical Properties
Penthiopyrad interacts with the enzyme succinate dehydrogenase, inhibiting its function . This enzyme plays a crucial role in the citric acid cycle and mitochondrial electron transport pathways, which are essential for energy production in cells . By inhibiting this enzyme, this compound disrupts energy production, leading to the death of the fungus .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it greatly decreased the mycelial biomass and increased cell membrane permeability of Colletotrichum gloeosporioides species complex (CGSC) isolates . This suggests that this compound can influence cell function by altering cell structure and permeability .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the succinate dehydrogenase enzyme, inhibiting its function . This results in the disruption of the citric acid cycle and mitochondrial electron transport pathways, leading to a lack of energy production within the cell . This energy deficit ultimately leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have significant effects over time. For instance, it has been shown to have a high inhibitory activity against CGSC isolates, suggesting potential for disease management on rubber trees .
Dosage Effects in Animal Models
In animal models, specifically rats, this compound has been observed to be rapidly and extensively absorbed from the gastrointestinal tract following oral dosing . The extent of absorption was approximately 80–90% of the administered dose, independent of dose and sex . Very little this compound was retained in the tissues, indicating that it is rapidly metabolized and excreted .
Metabolic Pathways
This compound undergoes extensive metabolism at numerous positions within the molecule, including thienyl ring oxidation and conjugation with glutathione, thienyl ring opening, N-demethylation and alkyl side-chain hydroxylation, followed by oxidation to carboxylic acids and glucuronidation . This suggests that this compound is involved in multiple metabolic pathways within the cell .
Transport and Distribution
This compound is rapidly and extensively absorbed from the gastrointestinal tract of rats following oral dosing . It is then distributed throughout the body, with the highest concentrations of radioactivity found in the liver, fat, lymph nodes, and kidneys . This suggests that this compound can be transported and distributed within cells and tissues .
Subcellular Localization
Given its mode of action as a succinate dehydrogenase inhibitor, it is likely that it localizes to the mitochondria where this enzyme is located
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du penthiopyrad implique plusieurs étapes, en commençant par la préparation d'intermédiaires. Une méthode courante comprend la réaction du trifluoroacétoacétate d'éthyle avec l'orthoformiate de triéthyle, suivie d'une fermeture de cycle avec du sulfate de méthylhydrazine. Cet intermédiaire est ensuite hydrolysé en milieu alcalin pour obtenir l'acide 1-méthyl-3-trifluorométhyl-1H-pyrazole-4-formique. L'étape finale consiste à faire réagir cet intermédiaire avec le chlorure de thionyle pour former le chlorure de 1-méthyl-3-trifluorométhyl-1H-pyrazole-4-formyle, qui est ensuite condensé avec le 2-(4-méthylpentyl-2-yl)-3-aminothiophène .
Méthodes de production industrielle : En milieu industriel, la synthèse du this compound est optimisée pour un rendement et une pureté élevés. Le processus implique généralement l'utilisation de réacteurs à grande échelle et un contrôle précis des conditions de réaction, telles que la température et le pH. La réaction de décarboxylation est réalisée à des températures comprises entre 130 et 180 °C en milieu acide pour obtenir l'intermédiaire souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le penthiopyrad subit diverses réactions chimiques, notamment l'oxydation, l'hydrolyse et la photolyse.
Réactifs et conditions courants :
Hydrolyse : En solutions aqueuses, le this compound subit une hydrolyse, la vitesse étant influencée par les niveaux de pH.
Principaux produits formés :
Oxydation : Sulfoxydes, sulfones et dicétones.
Hydrolyse : Divers produits de dégradation en fonction du pH et des conditions environnementales.
Photolyse : Énantiomères du this compound, avec une énantiosélectivité potentielle observée dans certaines conditions.
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique, notamment dans les domaines de l'agriculture, des sciences de l'environnement et de la sécurité alimentaire.
Agriculture : Le this compound est largement utilisé comme fongicide pour lutter contre les maladies des cultures telles que les tomates, les concombres et les aubergines. Il est efficace contre une variété d'agents pathogènes, y compris ceux qui causent la rouille et les maladies des taches foliaires .
Sciences de l'environnement : La recherche s'est concentrée sur les voies de dégradation du this compound dans les environnements naturels, en particulier son comportement dans les systèmes terrestres et aquatiques. Des études ont montré que le this compound peut être dégradé par des facteurs environnementaux tels que la température, le pH et la présence d'acides humiques .
Sécurité alimentaire : Les résidus de this compound dans les produits alimentaires ont fait l'objet d'études, avec le développement de diverses méthodes pour réduire sa présence dans les légumes comestibles. Des techniques telles que le trempage, le pelage et les traitements thermiques se sont avérées efficaces pour réduire les résidus de this compound dans les tomates et les concombres .
5. Mécanisme d'action
Le this compound exerce ses effets fongicides en inhibant l'enzyme succinate déshydrogénase (complexe II) dans la chaîne de transport d'électrons mitochondriale. Cette inhibition perturbe le transfert d'électrons du succinate à l'ubiquinone, entraînant une diminution de la production d'ATP et provoquant finalement la mort cellulaire . La structure unique du composé lui permet de se lier efficacement à l'enzyme, ce qui en fait un puissant inhibiteur de la respiration fongique .
Comparaison Avec Des Composés Similaires
Le penthiopyrad appartient à la classe des fongicides inhibiteurs de la succinate déshydrogénase (SDHI), qui comprend d'autres composés tels que le boscalid, la carboxine et le fluopyram.
Composés similaires :
Carboxine : Principalement efficace contre les champignons basidiomycètes, mais pas aussi à large spectre que le this compound.
Fluopyram : Un autre fongicide SDHI avec un large spectre d'activité, similaire au this compound.
Unicité du this compound : La structure unique du this compound, qui comprend un cycle thiophène avec des groupes alkyles ramifiés hydrophobes, lui confère une activité fongicide à large spectre. Cela lui permet de combler les lacunes d'efficacité entre les autres fongicides SDHI, ce qui en fait une option polyvalente pour contrôler un large éventail de maladies des plantes .
Propriétés
IUPAC Name |
1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFIDZXUXFLSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058005 | |
| Record name | Penthiopyrad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183675-82-3 | |
| Record name | Penthiopyrad | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183675-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penthiopyrad [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183675823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penthiopyrad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTHIOPYRAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAT7900E5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Penthiopyrad?
A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide. It targets the succinate dehydrogenase (SDH) enzyme, a key enzyme in fungal respiration, specifically within complex II of the electron transport chain. [, , , , , , ]
Q2: How does the inhibition of SDH affect fungal cells?
A2: By inhibiting SDH, this compound disrupts the flow of electrons in the mitochondrial respiratory chain. This disruption leads to a decrease in ATP production, ultimately causing fungal cell death. [, , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C19H21F3N2OS and its molecular weight is 382.44 g/mol. []
Q4: How does this compound perform under various environmental conditions?
A4: Studies have shown that environmental factors like temperature, pH, and the presence of organic matter can influence the degradation rate of this compound. [, ] For instance, a warm environment and low pH were found to enhance this compound degradation in the presence of manganese dioxide. []
Q5: How does the formulation of this compound affect its efficacy and stability?
A5: Research indicates that the particle size and dispersibility of this compound formulations significantly impact its fungicidal efficacy. [] For example, finely dispersed formulations were found to improve the residual effect against tomato gray mold, while coarser formulations were more effective against cucumber powdery mildew in terms of rainfastness. []
Q6: Are there any known catalytic properties or applications of this compound?
A6: The provided research focuses solely on the fungicidal properties of this compound. There is no mention of any catalytic properties or applications outside of its fungicidal activity.
Q7: How do structural modifications of this compound affect its activity?
A7: Although the provided abstracts don't delve into detailed SAR studies, it's known that the specific chemical structure of this compound is crucial for its interaction with the SDH enzyme. Alterations to its structure could potentially impact its binding affinity and, consequently, its fungicidal activity. [, , ]
Q8: What are the different formulations of this compound available?
A8: Research mentions the use of this compound in various formulations, including suspension concentrates (SC) and emulsifiable concentrates (EC). [, ] The choice of formulation can influence the compound's stability, dispersibility, and ultimately its efficacy in controlling specific fungal diseases. []
Q9: What are the recommended pre-harvest intervals for this compound use on different crops?
A9: Studies suggest that the pre-harvest interval for this compound varies depending on the crop. For instance, in cucumbers, a 10-day pre-harvest interval is suggested to ensure residue levels are below the maximum residue limit (MRL). []
Q10: What types of in vitro and in vivo studies have been conducted to assess this compound's efficacy?
A10: Researchers have utilized various methods, including mycelial growth inhibition assays, spore germination assays, and detached leaf assays, to assess the efficacy of this compound against different fungal pathogens in laboratory settings. [, , , ] Field trials have also been conducted to evaluate the effectiveness of this compound in controlling fungal diseases in real-world agricultural settings. [, , , , , ]
Q11: What are the known mechanisms of resistance to this compound in fungi?
A11: The most common mechanism of resistance to this compound, and other SDHI fungicides, is the development of point mutations in the sdhB, sdhC, and sdhD genes, which encode for different subunits of the SDH enzyme. [, , , , , ] These mutations can alter the binding site of this compound, reducing its ability to inhibit the enzyme.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



